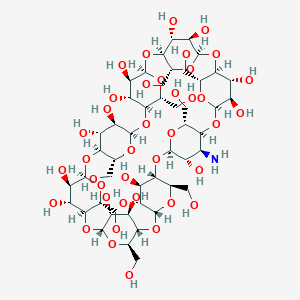

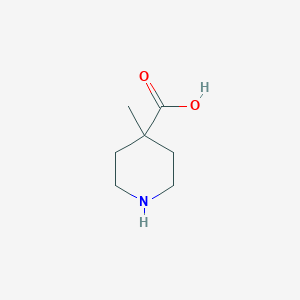

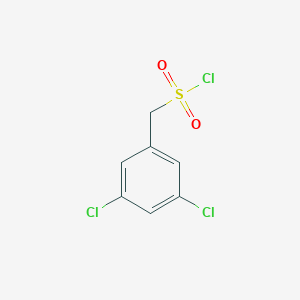

![molecular formula C6H7N3O4 B068615 (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 187235-13-8](/img/structure/B68615.png)

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol and its derivatives involves modifications at various positions of its molecular structure to enhance antitubercular activity. Cherian et al. (2011) explored the synthesis of derivatives by altering the linker and lipophilic tail, which resulted in compounds exhibiting enhanced solubility and stability, along with significant improvements in antitubercular activity (Cherian et al., 2011). Palmer et al. (2010) prepared a series of biphenyl analogues, showcasing a method primarily involving coupling reactions, which led to compounds with increased efficacy compared to the parent drug (Palmer et al., 2010).

Molecular Structure Analysis

The molecular structure of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is crucial for its biological activity. Quantum chemistry analyses suggest a preference for a pseudoequatorial orientation of the linker and lipophilic tail, which is important for the compound’s activity against Mycobacterium tuberculosis. This orientation impacts the compound's solubility and stability, which are critical factors for its pharmacological profile (Cherian et al., 2011).

Chemical Reactions and Properties

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes reductive activation by the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis, which is a key mechanism of its antitubercular action. This reductive activation process transforms the prodrug into its active form, targeting the bacterial cells. The exploration of its chemical reactions has led to derivatives with enhanced whole-cell activity against both replicating and non-replicating Mycobacterium tuberculosis (Cherian et al., 2011).

Physical Properties Analysis

The physical properties, including solubility and stability, of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol and its derivatives are crucial for their pharmacokinetic profiles and therapeutic efficacy. Studies have shown that modifications to the molecular structure can significantly enhance these properties, leading to derivatives with improved bioavailability and therapeutic potential (Cherian et al., 2011).

Chemical Properties Analysis

The chemical properties of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, such as its reactivity with biological targets and the mechanism of action, are intimately linked to its nitro group and the imidazo[2,1-b][1,3]oxazin ring. These features are responsible for the compound's ability to undergo bioreductive activation, leading to the formation of reactive species that exert antitubercular effects. Research into these chemical properties has facilitated the development of analogues with optimized activity and reduced toxicity (Cherian et al., 2011).

Wissenschaftliche Forschungsanwendungen

-

Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones

- Summary : An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .

- Methods : The synthesis protocol involves the Mitsunobu reaction and sequential cyclization .

- Results : Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .

-

Synthesis of 6H-1,2-oxazin-6-ones

- Summary : The microreview is devoted to the methods of synthesis of 6H-1,2-oxazin-6-ones published after 1999 and covers both universal and specific methods for the preparation of this class of compounds .

- Methods : The traditional approach to the synthesis of 6H-1,2-oxazin-6-ones is based on the condensation of 4-oxocarboxylic acids with hydroxylamine .

- Results : This method is most suitable to obtain benzo or heteroannulated oxazinones .

Eigenschaften

IUPAC Name |

(6R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFPMGBWSFUHEN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436237 | |

| Record name | (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

CAS RN |

187235-13-8 | |

| Record name | (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

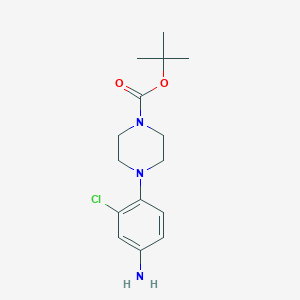

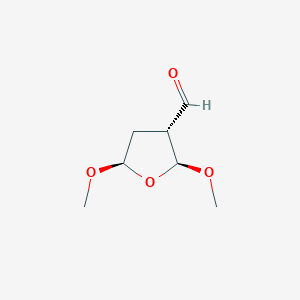

![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)